molecular formula C7H11N B6272470 5-azaspiro[3.4]oct-7-ene CAS No. 1989671-31-9

5-azaspiro[3.4]oct-7-ene

Cat. No.: B6272470
CAS No.: 1989671-31-9
M. Wt: 109.2
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Description

Significance of Spirocyclic Systems in Chemical Space Exploration

Conformational Rigidity and Three-Dimensional Character of Spirocycles

A defining feature of spirocyclic systems is their inherent conformational rigidity and pronounced three-dimensional (3D) character. acs.orgmdpi.com Unlike flat, aromatic systems which occupy limited two-dimensional space, the fusion of two rings at a single point forces the rings into perpendicular or near-perpendicular orientations. pharmaceutical-business-review.com This "flip-flop" arrangement results in a well-defined 3D geometry. mdpi.com

This structural rigidity is advantageous for several reasons:

Reduced Conformational Entropy: The constrained nature of spirocycles reduces the number of possible low-energy conformations a molecule can adopt. acs.orgnih.gov When a bioactive molecule binds to its target protein, it must adopt a specific conformation, which is associated with an entropic penalty. By pre-organizing the molecule in a bioactive conformation, the spirocyclic scaffold minimizes this penalty, potentially leading to stronger and more selective binding. nih.govbohrium.com

Exploration of 3D Chemical Space: The push to develop molecules with greater sp³-character and three-dimensionality—a concept often termed "escaping flatland"—has driven interest in scaffolds like spirocycles. sciensage.info The defined spatial arrangement of substituents on a spirocyclic core allows for precise vectoral orientation of functional groups, enabling a more sophisticated exploration of the binding pockets of biological targets like enzymes and receptors. acs.org

Role of Nitrogen-Containing Spirocycles in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, natural products, and agrochemicals. ijsrst.comopenmedicinalchemistryjournal.com When a nitrogen atom is incorporated into a spirocyclic framework, the resulting azaspirocycle combines the benefits of both structural motifs. Nitrogen-containing spirocycles are considered privileged building blocks in drug discovery. researchgate.net

The presence of nitrogen atoms in these scaffolds offers several advantages:

Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This influences key properties such as solubility and membrane permeability.

Diverse Biological Activities: Nitrogen-containing heterocyclic scaffolds are present in molecules with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. ijsrst.comnih.gov Azaspirocycles form the core of many biologically active compounds and approved drugs. rsc.org

Synthetic Versatility: The nitrogen atom provides a convenient handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening. nih.gov For example, 2,6-diazaspiro[3.3]heptanes have recently gained significant attention as structural surrogates for the widely used piperazine (B1678402) ring. sciensage.info

Properties

CAS No.

1989671-31-9

Molecular Formula

C7H11N

Molecular Weight

109.2

Purity

80

Origin of Product

United States

Overview of 5 Azaspiro 3.4 Oct 7 Ene in Context of Spiro 3.4 Octane Frameworks

Strategies for Constructing the Spiro[3.4]octane Core

The synthesis of the spiro[3.4]octane core is a central challenge addressed by several innovative chemical transformations. These strategies aim to create the sterically demanding quaternary spiro-carbon center and the associated heterocyclic rings with high efficiency and control.

Intramolecular cyclization reactions are a cornerstone for assembling the azaspiro[3.4]octane skeleton. These methods involve the formation of one of the heterocyclic rings from a pre-functionalized acyclic or monocyclic precursor.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated heterocyclic systems, including the precursors to azaspiro[3.4]octanes. This reaction typically utilizes ruthenium-based catalysts to facilitate the formation of a carbon-carbon double bond within a molecule, leading to ring closure.

In the synthesis of oxa-azaspiro[3.4]octane derivatives, a key step involves the RCM of a diene precursor. For instance, an N-Boc-3-azetidinone can be treated with vinylmagnesium bromide to produce a vinyl alcohol, which is subsequently O-allylated to form a diene. lookchem.com This diene then undergoes a ruthenium-catalyzed RCM, which, coupled with olefin isomerization, smoothly yields a spirocyclic dihydrofuran. lookchem.com This intermediate is a versatile precursor for further functionalization into the desired azaspiro[3.4]octane derivatives. lookchem.com

Reactant Catalyst Product Yield
N-Boc-3-(allyloxy)-3-vinylazetidine (Diene 18 )Ruthenium Catalyst5-(N-Boc)-2-oxa-5-azaspiro[3.4]oct-7-ene (Enol ether 19 )89%
Data derived from a study on the synthesis of novel thia/oxa-azaspiro[3.4]octanes. lookchem.com

Intramolecular nucleophilic substitution (SN2) and N-acylation are among the most common and reliable methods for constructing the spiro[3.4]octane core. researchgate.net These approaches rely on the cyclization of a precursor containing both a nucleophile (typically a nitrogen atom) and a suitable leaving group, appropriately positioned to form either the azetidine or the pyrrolidine ring.

One strategy involves the use of ethyl 1-bromoacetyl-1-cyclopropanecarboxylate as a precursor. Under basic conditions, an intramolecular SN2 reaction occurs to form a spiro-lactam, which can be further modified. Similarly, the synthesis of 2,6-diazaspiro[3.4]octane has been achieved through routes that leverage enolate acylation to build the quaternary center. chemrxiv.org These methods often require multiple steps but are effective for creating specifically substituted spirocycles. chemrxiv.org The competition between intermolecular and intramolecular SN2 reactions can be influenced by the choice of reagents and reaction conditions. chemrxiv.org

Method Key Step Complexity Typical Yield
Bromoacetyl Ester CyclizationIntramolecular SN2High78%
Enolate Acylation RouteEnolate Acylation6 StepsModerate
Comparative data on synthesis route efficiency for spirocyclic compounds. chemrxiv.org

Radical cyclizations offer an alternative pathway for the construction of the azaspiro[3.4]octane ring system. These reactions involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a new ring.

A notable example is the use of visible-light photocatalysis to initiate a multicomponent assembly. In this approach, an N-centered radical is generated from an N-allylsulfonamide in the presence of an iridium-based photocatalyst and blue LED irradiation. This radical then participates in a cyclization cascade with an alkene to form the spirocyclic product. This method is advantageous due to its mild reaction conditions and ability to construct complex molecules in a single step.

Substrates Catalyst Conditions Yield
N-Allylsulfonamide and alkenesIr[dF(CF₃)ppy]₂(dtbpy)PF₆ (0.5 mol%)Blue LED, DCM, 24 hours56–82%
Data from a study on photocatalytic radical cyclization for N-centered radicals.

Cycloaddition reactions provide a convergent and often highly stereoselective means of assembling the spiro[3.4]octane core. In these reactions, two separate components come together to form the cyclic system in a single step.

The [3+2] cycloaddition is a particularly effective strategy for synthesizing 5-membered rings and has been successfully applied to the construction of azaspiro[3.4]octanes. researchgate.netsioc-journal.cn This reaction typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A common approach utilizes an azomethine ylide as the 1,3-dipole, which is generated in situ. For example, the reaction of N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine with a catalytic amount of lithium fluoride (B91410) generates an N-benzyl azomethine ylide. thieme-connect.com This ylide then reacts with electron-deficient exocyclic alkenes derived from four-membered ketones, such as oxetanones or azetidinones, to furnish the azaspiro[3.4]octane skeleton in high yields. thieme-connect.com This methodology has been shown to be scalable and tolerates a good range of functional groups, making it valuable for creating libraries of compounds for drug discovery. researchgate.netthieme-connect.com

Reactants Product Yield
Azomethine Ylide + Methyleneoxetanone2-Oxa-6-azaspiro[3.4]octane derivative89%
Azomethine Ylide + Methyleneazetidinone2,6-Diazaspiro[3.4]octane derivative93%
Representative yields from [3+2] cycloaddition reactions. thieme-connect.com

Cycloaddition Reactions for Spirocyclic Construction

Staudinger Reaction for Spiro-β-Lactams as Precursors

The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a powerful method for the synthesis of β-lactams. This reaction has been effectively applied to the creation of spirocyclic β-lactams, which can serve as precursors to aza-spirocyclic systems. The reaction involves the cycloaddition of ketenes, often generated in situ from carboxylic acids or their derivatives, with cyclic imines. clockss.orgresearchgate.net

One approach involves the reaction of isomaleimides with chloroacetic acid in the presence of triphosgene (B27547) to generate a ketene, which then undergoes a stereoselective cycloaddition to form spiro-β-lactams. clockss.org For instance, the reaction of N-phenylisomaleimide with chloroacetic acid yields 3-chloro-1-phenyl-5-oxa-1-azaspiro[3.4]oct-7'-ene-2,6-dione in 66% yield. clockss.org The use of chiral auxiliaries, such as (-)-menthoxyacetic acid, allows for diastereoselective synthesis, although sometimes resulting in mixtures of diastereomers. clockss.org

The versatility of the Staudinger reaction is further demonstrated by the synthesis of dispirooxindole-β-lactams, where ketenes are generated from N-aryl-2-oxo-pyrrolidine-3-carboxylic acids. mdpi.com This highlights the adaptability of the reaction in constructing complex spiro-fused systems. mdpi.comrsc.orgcdnsciencepub.com

Table 1: Examples of Spiro-β-Lactam Synthesis via Staudinger Reaction

Imine Precursor Ketene Source Product Yield Reference
N-phenylisomaleimide Chloroacetic Acid 3-Chloro-1-phenyl-5-oxa-1-azaspiro[3.4]oct-7'-ene-2,6-dione 66% clockss.org
N-p-methoxyphenylisomaleimide Chloroacetic Acid 3-Chloro-1-p-methoxyphenyl-5-oxa-1-azaspiro[3.4]oct-7'-ene-2,6-dione 76% clockss.org
Conia-Ene Type Reactions in Spirocyclization

The Conia-ene reaction, an intramolecular thermal or catalyzed cyclization of an unsaturated carbonyl compound, provides another route to spirocyclic frameworks. wikipedia.orgjk-sci.com This pericyclic reaction involves the enol form of a ketone or ester acting as the "ene" component, which reacts with a tethered alkyne or alkene. wikipedia.org While traditional Conia-ene reactions required high temperatures, modern variants using metal catalysts or Lewis acids proceed under milder conditions. jk-sci.com

In the context of spirocyclization, Conia-ene type reactions can be catalyzed by synergistic palladium(0) and chiral organocatalysts. nih.govacs.org This approach has been used to synthesize enantiomerically enriched spiroisoxazolone derivatives from propargyl-substituted isoxazolones and α,β-unsaturated aldehydes. nih.govacs.org These reactions exhibit high versatility, affording a range of spiro compounds in good to high yields (36–97%) and with high levels of stereoselectivity (diastereomeric ratios up to >20:1 and enantiomeric excess up to 99%). nih.govacs.org The mechanism is proposed to involve the oxidative addition of the Pd(0) catalyst to the enol form of the starting material, followed by a cascade of catalytic steps. nih.govacs.org

Metal-Catalyzed Transformations

Rhodium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing nitrogen-containing heterocycles, including the 5-azaspiro[3.4]octane skeleton. rsc.orgrsc.org This strategy involves the direct functionalization of an unactivated C–H bond by a rhodium nitrene intermediate, generated from precursors like carbamates or sulfamates. rsc.org

The synthesis of iminosugars based on the 5-azaspiro[3.4]octane framework has been achieved using this methodology. rsc.orgrsc.org A key challenge in complex substrates is controlling the regioselectivity due to the presence of multiple reactive C–H bonds. rsc.org Research has shown that cyclobutane (B1203170) C–H bonds are generally less reactive towards this catalytic amination. However, by strategically placing activating groups (e.g., an allylic C-H bond) and electron-withdrawing protecting groups to deactivate other potential insertion sites, a high degree of stereo- and regiocontrol can be achieved. rsc.orgrsc.org This controlled C–N bond formation is a pivotal step in constructing the quaternary center of the spirocycle. rsc.org

Table 2: Rh(II)-Catalyzed C–H Amination for Hemiaminal Synthesis

Catalyst Substrate Product Yield Reference
Rh₂(esp)₂ Carbamate 9a Hemiaminal 11a 61% rsc.org
Rh₂(O₂CCF₃)₄ Carbamate 9a Hemiaminal 11a 46% rsc.org

Palladium-catalyzed cascade reactions are highly efficient for assembling complex polycyclic scaffolds from simple starting materials. rsc.orgmdpi.com These processes involve a sequence of bond-forming events under a single set of reaction conditions, offering high atom and step economy. rsc.org A typical cascade involves an initiation step (e.g., oxidative addition), one or more relay steps (e.g., carbopalladation), and a termination step that regenerates the catalyst. rsc.org

This strategy has been employed to create hetero-spirocyclic scaffolds containing a biaryl motif. nih.gov A developed cascade involves the trapping of a transient alkyl-palladium(II) intermediate with an aryne, which then undergoes an intramolecular C–H activation step to complete the spirocycle. nih.gov Such reactions demonstrate the power of palladium catalysis to orchestrate multiple bond-forming events, including C-C coupling and C-H activation, in a single pot to build intricate molecular architectures. nih.gov Another example is the palladium-catalyzed cascade between alkene-tethered aryl iodides and carbon monoxide, leading to polycyclic molecules with aryl-substituted quaternary stereocenters. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org

Isocyanide-based multicomponent reactions (IMCRs) have been used to create intricate spiro architectures. researchgate.net For example, a three-component reaction between an isocyanide, an acetylenic ester, and a 4-arylidene-isoxazol-5(4H)-one derivative can produce novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. researchgate.net This catalyst-free approach is noted for its high yields, broad substrate scope, and adherence to green chemistry principles. researchgate.net The strategic combination of different pharmacophores onto a single spiro scaffold is a key advantage of MCRs in drug discovery. mdpi.com

Stereoselective and Enantioselective Syntheses

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like this compound derivatives. thieme.de Various strategies have been developed to produce these compounds as single enantiomers or diastereomers.

An enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for the antiviral drug ledipasvir, has been reported. mdpi.com The key step is a one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived phase-transfer catalyst, achieving a high enantiomeric ratio (95:5). mdpi.com

In the synthesis of homotropane alkaloids, which share structural similarities, stereocontrol has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com The reaction of these chiral imines with organometallic reagents and subsequent intramolecular Mannich cyclization, catalyzed by L-proline, allows for the stereocontrolled construction of the bicyclic system. mdpi.com

Furthermore, as mentioned in the context of Conia-ene reactions, the synergistic use of metal catalysts and chiral organocatalysts can lead to excellent enantioselectivity in the formation of spirocycles. nih.govacs.org Similarly, Rh(II)-catalyzed C-H amination can be rendered stereoselective through the use of chiral ligands on the metal center, influencing the trajectory of the C-H insertion. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name Structure
This compound C₇H₁₁N
Spiro-β-Lactam General class
3-Chloro-1-phenyl-5-oxa-1-azaspiro[3.4]oct-7'-ene-2,6-dione C₁₃H₈ClNO₃
3-Chloro-1-p-methoxyphenyl-5-oxa-1-azaspiro[3.4]oct-7'-ene-2,6-dione C₁₄H₁₀ClNO₄
Dispirooxindole-β-Lactam General class
Spiroisoxazolone General class
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄
Ledipasvir C₄₉H₅₄F₂N₈O₆

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of spirocyclic compounds. These auxiliaries, which are enantiomerically pure compounds, are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is cleaved.

For instance, the asymmetric synthesis of spiro-β-lactams, which can be related to the azaspiro[3.4]octane framework, has been achieved using chiral auxiliaries. In one approach, (-)-menthoxyacetic acid was employed as a chiral auxiliary in the Staudinger reaction between a ketene and an imine, leading to the formation of diastereomeric spiro-β-lactams. clockss.org Similarly, the use of a bulky tert-butanesulfinyl chiral auxiliary has been shown to direct the diastereoselective reaction of isatin-derived ketimines and allenoates, providing access to single diastereoisomers of spirocyclic oxindoles. researchgate.net The auxiliary's stereodirecting effect is crucial for achieving high diastereoselectivity. researchgate.net

Another example involves the use of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com While not directly synthesizing this compound, this methodology highlights the principle of using proline-derived auxiliaries to control stereochemistry, a concept applicable to the synthesis of complex spirocyclic systems. tcichemicals.com

Asymmetric Organocatalysis in Spirocycle Formation

Asymmetric organocatalysis has emerged as a cornerstone for the enantioselective synthesis of complex molecules, including spirocycles. beilstein-journals.org This approach utilizes small, chiral organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. beilstein-journals.org

The synthesis of chiral spirocyclic piperidones, for example, has been accomplished through an organocatalytic stepwise reaction involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde. mdpi.com This sequence, which proceeds via a Wolff rearrangement–amidation–Michael–hemiaminalization pathway, can generate spirocycles with multiple stereogenic centers in good yields and high enantioselectivities. mdpi.com The stereochemical outcome of such reactions can often be controlled by the choice of organocatalyst. mdpi.com

Cinchona alkaloid-derived organocatalysts are particularly effective in promoting asymmetric cycloadditions for the formation of spirocycles. nih.gov These bifunctional catalysts can activate both reaction partners, leading to highly efficient and stereoselective transformations. nih.gov For instance, the remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde, catalyzed by a quinine-derived catalyst, yields pyrrolidine derivatives with high enantio- and diastereoselectivity. nih.gov Similarly, a Conia-ene type cascade reaction between α,β-unsaturated aldehydes and isoxazolones, under the synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst, provides access to chiral spiroisoxazolone derivatives with high stereoselectivity. acs.org

Diastereoselective Control in Cycloadditions

Cycloaddition reactions are a powerful tool for the construction of cyclic and spirocyclic frameworks. Achieving diastereoselective control in these reactions is crucial for the synthesis of complex target molecules with defined stereochemistry.

One common strategy involves the [3+2] cycloaddition of nitrilimines with alkenes. The reaction of diphenyl nitrilimine with methyl 1-methyl-allenoate, for example, proceeds via a domino process of two consecutive [3+2] cycloadditions to form a spirobipyrazoline. mdpi.com This reaction is highly regioselective and the first cycloaddition is completely chemoselective. mdpi.com

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, has been employed for the diastereoselective synthesis of spiro-β-lactams. clockss.org The reaction of N-phenylisomaleimide with chloroacetic acid yields a spiro-β-lactam, and the use of a chiral auxiliary can induce diastereoselectivity. clockss.org

Furthermore, intramolecular cycloadditions can provide efficient access to spirocyclic systems. For example, an intramolecular Diels-Alder approach has been explored for the synthesis of complex natural products containing spirocyclic motifs. researchgate.net

Functionalization and Derivatization Strategies

Once the this compound scaffold is constructed, further functionalization and derivatization can be carried out to introduce diverse chemical functionalities. These modifications are essential for modulating the biological activity and physicochemical properties of the parent compound.

Electrophilic Reactivity of the Azaspiro[3.4]oct-7-ene Framework

The nitrogen atom and the double bond within the this compound framework are potential sites for electrophilic attack. The nitrogen atom, being a secondary amine, can react with various electrophiles.

For instance, copper-catalyzed electrophilic amination of cyclopropanols with O-benzoyl-N,N-dialkylhydroxylamines provides a route to β-aminoketones. acs.org While this reaction does not directly involve the azaspiro[3.4]oct-7-ene core, it demonstrates a general principle of C-N bond formation via electrophilic amination that could be adapted for the functionalization of the nitrogen atom. acs.org

The double bond in the pyrroline ring is susceptible to electrophilic addition reactions. For example, the aza-Prilezhaev reaction, which involves the in situ generation of an electrophilic nitrogen source, can be used for the aminative difunctionalization of alkenes. bris.ac.uk This methodology allows for the stereospecific introduction of amino groups and other functionalities across a double bond. bris.ac.uk

Regioselective Functionalization of the Pyrroline Moiety

Achieving regioselective functionalization of the pyrroline moiety is crucial for synthesizing specific derivatives of this compound. The presence of both a nitrogen atom and a double bond offers multiple reaction sites, and controlling the regioselectivity of a reaction is a key synthetic challenge.

One approach to regioselective functionalization is through metal-catalyzed reactions. For example, a copper-catalyzed regioselective monoborylation of spirocyclobutenes has been developed. acs.org The regioselectivity of this transformation is controlled by the choice of ligand, allowing for the preparation of borylated spirocycles with complete regiocontrol. acs.org The resulting carbon-boron bond can then be further functionalized. acs.org

Palladium-catalyzed C(sp³)–H activation is another powerful tool for regioselective functionalization. researchgate.net This methodology has been used in the synthesis of pyrrolidono[3,4-d]pyridones, which are relevant to the genotoxic colibactin (B12421223) structures. researchgate.net

Formation of Substituted Azaspiro[3.4]oct-7-ene Derivatives (e.g., Carboxylates, Carbaldehydes)

The introduction of carboxylate and carbaldehyde groups onto the this compound framework provides valuable handles for further synthetic transformations and can influence the biological properties of the molecule.

The synthesis of carboxylate derivatives has been reported. For example, methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate is a known compound used as a building block in organic synthesis. smolecule.com The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir, has been achieved through a catalytic and enantioselective double allylic alkylation of a glycine imine analogue. mdpi.com Although this is a spiro[2.4]heptane system, the synthetic principles can be extended to the azaspiro[3.4]octane series.

Carbaldehyde derivatives have also been synthesized. For instance, 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a known compound. uni.lu The synthesis of such derivatives can potentially be achieved through the oxidation of the corresponding alcohol or by formylation reactions.

Below is a table summarizing some of the key synthetic approaches and functionalization strategies discussed:

Methodology Key Features Example Application References
Chiral Auxiliary-Mediated Approaches Use of temporary chiral groups to control stereochemistry.Asymmetric synthesis of spiro-β-lactams. clockss.orgresearchgate.net
Asymmetric Organocatalysis Use of small chiral organic molecules as catalysts.Enantioselective synthesis of spirocyclic piperidones. beilstein-journals.orgmdpi.comnih.gov
Diastereoselective Cycloadditions Controlled formation of stereoisomers in cycloaddition reactions.Synthesis of spirobipyrazolines via [3+2] cycloaddition. clockss.orgmdpi.com
Electrophilic Reactivity Functionalization via reaction with electrophiles at the nitrogen or double bond.Aminative difunctionalization of the double bond. acs.orgbris.ac.uk
Regioselective Functionalization Controlled functionalization at specific positions of the pyrroline ring.Copper-catalyzed monoborylation of spirocyclobutenes. acs.orgresearchgate.net
Formation of Derivatives Introduction of functional groups like carboxylates and carbaldehydes.Synthesis of carboxylate and carbaldehyde derivatives for further modification. smolecule.commdpi.comuni.lu

Reaction Mechanisms and Reactivity Profiles of 5 Azaspiro 3.4 Oct 7 Ene Scaffolds

Detailed Mechanistic Investigations of Key Reactions

The Staudinger reaction, discovered by Hermann Staudinger, is a mild method for the reduction of organic azides to primary amines. wikipedia.orgorganicchemistrytutor.com The reaction proceeds in two main steps: the formation of an iminophosphorane (also known as an azaylide) followed by hydrolysis to yield the amine and a phosphine (B1218219) oxide byproduct. wikipedia.orgorganic-chemistry.org Mechanistic studies, including density functional theory (DFT) calculations, have provided a detailed understanding of this transformation. ubc.ca

The reaction is initiated by the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618), on the terminal nitrogen atom of an azide. wikipedia.orgubc.ca This initial step leads to the formation of a linear phosphazide (B1677712) intermediate. organic-chemistry.orgysu.am Computational studies suggest that this intermediate preferentially adopts a cis-configuration, which is the precursor to the subsequent cyclization. ubc.ca The phosphazide then undergoes an intramolecular rearrangement through a four-membered ring transition state, resulting in the expulsion of dinitrogen (N₂), a thermodynamically very stable molecule. organicchemistrytutor.comubc.ca This step is highly favorable due to the increase in entropy from the formation of a gas. organicchemistrytutor.com The product of this step is a highly reactive iminophosphorane. wikipedia.orgysu.am In the final stage, known as the Staudinger reduction, the iminophosphorane is hydrolyzed by water to produce the primary amine and a stable phosphine oxide, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

StepDescriptionIntermediate/Transition StateProducts
1Nucleophilic AttackA phosphine (e.g., R₃P) attacks the terminal nitrogen of a spirocyclic azide.Linear phosphazide intermediate. wikipedia.orgysu.am
2Cyclization & N₂ ExpulsionThe phosphazide cyclizes via a four-membered ring transition state. organicchemistrytutor.comubc.caSpirocyclic iminophosphorane and dinitrogen (N₂). wikipedia.org
3HydrolysisThe iminophosphorane intermediate reacts with water.Spirocyclic primary amine and a phosphine oxide (e.g., R₃P=O). wikipedia.orgorganic-chemistry.org

The Conia-ene reaction, the intramolecular addition of an enol to an alkyne or alkene, has emerged as a powerful tool for the synthesis of carbocyclic and heterocyclic scaffolds, including spirocycles. researchgate.net This reaction can be catalyzed by various metals, with gold(I) and palladium complexes being particularly effective. researchgate.netacs.org Computational and mechanistic studies have shed light on the intricate pathways of these transformations. acs.org

In a typical catalytic cycle for forming spirocyclic systems, the reaction may be initiated by the coordination of a metal catalyst to the alkyne moiety of a suitable precursor, such as a 4-alkyne tethered cycloalkenone. researchgate.net This activation facilitates the intramolecular nucleophilic attack from the enol or enolate form of the ketone. For instance, in the enantioselective synthesis of spirocyclic isoxazolones, a proposed mechanism involves the synergistic action of a chiral organocatalyst and a palladium catalyst. acs.org The process begins with the formation of a chiral iminium intermediate, which then undergoes a conjugate addition. acs.org A subsequent key step involves the oxidative addition of the enol form of the isoxazolone to a Pd(0) catalyst, forming a Pd(II) hydride species. acs.org This intermediate then participates in the cyclization cascade to furnish the final spirocyclic product with high stereoselectivity. acs.org The versatility of the Conia-ene reaction allows for the construction of diverse and densely functionalized spirocyclic frameworks under mild conditions. researchgate.net

Catalyst SystemKey Mechanistic StepsIntermediatesApplication
Gold(I)Activation of alkyne; Intramolecular addition of enol.Gold-pi-alkyne complex.Synthesis of spiro[4.5]decanes. researchgate.net
Palladium(0) / Chiral AmineFormation of chiral iminium; Michael addition; Oxidative addition of enol to Pd(0); Reductive elimination.Pd(II) hydride species; Chiral enamine. acs.orgEnantioselective synthesis of spiroisoxazolones. acs.org

Direct C(sp³)–H amination is a highly attractive strategy for the synthesis of nitrogen-containing heterocycles (azacycles), as it avoids the need for pre-functionalized substrates. rsc.org This approach allows for the direct formation of a C–N bond at an unactivated carbon center, offering an efficient route to complex molecules. rsc.orgnih.gov The mechanisms of these reactions are diverse and depend on the specific reagents and catalysts employed.

One common mechanistic pathway involves the in-situ generation of a highly reactive nitrene or nitrenoid intermediate, which can then insert into a C–H bond. This is often achieved using transition metal catalysts (e.g., rhodium, ruthenium, or copper) that react with an amine precursor. The constrained architecture of a spirocyclic system like 5-azaspiro[3.4]oct-7-ene would exert significant steric and geometric control over an intramolecular C–H amination, favoring insertion at specific, accessible C–H bonds.

Another mechanistic paradigm is a Ritter-type intermolecular amination, which can proceed through a radical-based mechanism. nih.gov For example, the amination of unactivated sp³ carbons has been achieved using a nitrogen source like acetonitrile (B52724) under mild conditions. nih.gov Mechanistic proposals suggest that a metal catalyst, such as a copper salt, could facilitate the initial C–H abstraction, generating a carbon-centered radical. nih.gov This radical is then trapped by the nitrogen source to form the new C–N bond. The functionalization of complex molecules and natural product derivatives highlights the potential of this method. nih.gov The development of catalytic enantioselective methods for intermolecular C(sp³)–H amination represents a significant frontier in this field, promising direct access to chiral amines from simple hydrocarbon precursors. rsc.org

Amination TypeProposed MechanismKey IntermediatesRelevance to Constrained Systems
IntramolecularMetal-catalyzed nitrene insertion. rsc.orgMetal-nitrenoid species.High regioselectivity due to geometric constraints.
Intermolecular (Ritter-type)Radical-based C–H abstraction followed by N-trapping. nih.govCarbon-centered radical.Allows for functionalization of existing spirocyclic frameworks. nih.gov
Enantioselective IntermolecularCatalytic installation of chiral amine functionality. rsc.orgChiral catalyst-reagent complex.Direct synthesis of enantioenriched spirocyclic amines. rsc.org

Spirocyclic systems, particularly those containing small, strained rings, can undergo a variety of ring-opening and ring-expansion reactions to form more complex or thermodynamically stable structures. These transformations are often triggered by the generation of a reactive intermediate within the spirocyclic framework.

One powerful mechanism for inducing such rearrangements is a ubc.caysu.am-hydride shift. For example, a cascade reaction has been developed where an in-situ generated spirocyclic intermediate undergoes a sequential ring-opening via a ubc.caysu.am-hydride shift. rsc.org This shift generates a new reactive species, such as an isocyanate, which then participates in an intramolecular cyclization to furnish a complex polyheterocyclic product. rsc.org This type of cascade demonstrates how a simple spirocyclic core can be a precursor to elaborate molecular architectures.

Other ring-opening processes can be initiated by nucleophilic attack on one of the rings. For instance, the treatment of certain 3-hydroxy-dihydropyrido-oxazinediones (which exist in a lactol tautomeric form) with binucleophiles like ethylenediamine (B42938) can lead to the opening of the oxazine (B8389632) ring, followed by intramolecular cyclization to yield new polycyclic pyridone systems. mdpi.com Similarly, strained heterocycles like aziridines can be ring-opened by various nucleophiles or undergo ring-expansion when reacted with nitriles in the presence of a Lewis acid to form imidazolines. researchgate.net For a scaffold like this compound, the inherent strain of the spiro[3.4] system could make it susceptible to similar acid- or Lewis acid-promoted ring-opening or expansion pathways, potentially leading to larger bicyclic or monocyclic amine derivatives.

TransformationTriggerProposed MechanismResulting Structure
Spiro Ring ExpansionIn-situ generation of intermediate ubc.caysu.am-hydride shift followed by intramolecular cyclization. rsc.orgComplex polyheterocyclic frameworks. rsc.org
Ring-Opening/RecyclizationBinucleophileNucleophilic attack on the spirocycle, ring-opening, and subsequent intramolecular cyclization. mdpi.comFused polycyclic systems. mdpi.com
Ring ExpansionLewis Acid / NitrileLewis acid-promoted reaction of a strained heterocycle (e.g., aziridine) with a nitrile. researchgate.netExpanded heterocyclic ring (e.g., imidazoline). researchgate.net

Reactivity of the Endocyclic Olefin (C-7, C-8)

The endocyclic double bond within the five-membered ring of the this compound scaffold is a key site for chemical modification, particularly through cycloaddition reactions. The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (the alkene), is a powerful method for constructing six-membered rings with high stereocontrol. wikipedia.orgnih.gov

In this context, the C-7, C-8 olefin of the spirocycle acts as the dienophile. wikipedia.org The reaction involves the simultaneous formation of two new carbon-carbon bonds, leading to a polycyclic adduct. wikipedia.orgnih.gov The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, a scenario known as a normal-demand Diels-Alder reaction. wikipedia.org Conversely, if the dienophile is electron-rich, it may participate in an inverse-electron-demand Diels-Alder reaction with an electron-poor diene, such as an azadiene. nih.gov

A critical aspect of the Diels-Alder reaction is its stereoselectivity. The reaction typically proceeds via an endo transition state, where the major substituents of the dienophile are oriented towards the developing π-system of the diene. wikipedia.orgyoutube.com This preference is attributed to favorable secondary orbital interactions. For the this compound scaffold, the rigid, three-dimensional structure would sterically influence the approach of the diene, likely favoring addition to the less hindered face of the cyclopentene (B43876) ring. The strain within the five-membered ring may also enhance the reactivity of the double bond. sci-hub.st The reaction provides a reliable method to build molecular complexity, generating multiple new stereocenters in a single, atom-economical step. wikipedia.orgnih.gov

Reaction FeatureDescriptionOutcome for this compound
Reaction Type[4+2] Cycloaddition. wikipedia.orgThe C7-C8 double bond acts as a 2π component (dienophile).
MechanismConcerted, pericyclic reaction. wikipedia.orgElectrons from the diene and dienophile reorganize in a single cyclic transition state.
StereoselectivityEndo rule preference. wikipedia.orgyoutube.comThe diene adds in a way that maximizes secondary orbital interactions.
RegioselectivityGoverned by electronic effectsThe orientation of addition depends on the substituents on both the diene and the spirocycle.

Hydrogenation and Reduction Methodologies

The carbon-carbon double bond in the five-membered ring of this compound is susceptible to hydrogenation, leading to the formation of the saturated analog, 5-azaspiro[3.4]octane. This transformation is typically achieved through catalytic hydrogenation, a fundamental process in organic synthesis for the reduction of unsaturated compounds. mdpi.com

Methodologies for the reduction of this scaffold can be broadly categorized into two types: direct hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation.

Direct Catalytic Hydrogenation: This is the most common method, involving the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high efficiency and selectivity. Noble metal catalysts are highly effective, though research into more sustainable alternatives using earth-abundant 3d metals is ongoing. nih.gov For the hydrogenation of the C=C bond in this compound, typical conditions would involve catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more convenient alternative to using high-pressure hydrogen gas. mdpi.com In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include isopropanol, formic acid, and ammonium (B1175870) formate. mdpi.com This technique is effective for reducing a variety of olefins, including both aromatic and aliphatic systems. mdpi.com

The table below outlines plausible conditions for the hydrogenation of this compound based on established methodologies.

Table 1: Representative Hydrogenation Methodologies for this compound
MethodCatalystHydrogen SourceSolventTypical ConditionsProduct
Direct Hydrogenation10% Pd/CH₂ gasMethanol, Ethanol, or Ethyl Acetate1-5 atm H₂, Room Temperature5-azaspiro[3.4]octane
Direct HydrogenationPtO₂ (Adam's catalyst)H₂ gasAcetic Acid or Ethanol1-3 atm H₂, Room Temperature5-azaspiro[3.4]octane
Transfer HydrogenationPd/CAmmonium Formate (HCOONH₄)MethanolReflux, 1-4 hours5-azaspiro[3.4]octane
Transfer HydrogenationRaney NiIsopropanolIsopropanol (acts as solvent and H-donor)Reflux, 4-12 hours5-azaspiro[3.4]octane

Reactivity of the Bridging Nitrogen Atom (N-5)

The secondary amine nitrogen at the N-5 position is a key reactive center in the this compound molecule, functioning as both a base and a nucleophile.

Protonation and Basicity

The lone pair of electrons on the N-5 atom allows it to act as a Brønsted-Lowry base, accepting a proton from an acid. The basicity of azetidines is an intrinsic property influenced by the hybridization and geometry of the nitrogen atom. In spirocyclic systems like azaspiro[3.3]heptanes, a related scaffold, the introduction of the spiro center has been shown to increase basicity when compared to simpler cyclic amines like piperidine. researchgate.netexlibrisgroup.com This counter-intuitive effect, where adding a carbon atom decreases lipophilicity, is attributed to the geometric constraints of the spirocycle altering the nitrogen's electronic environment and solvation properties, making it a better proton acceptor. researchgate.netexlibrisgroup.com A similar effect is expected for this compound, making its N-5 atom moderately basic.

Table 2: Comparison of Approximate pKₐH Values for Related Cyclic Amines
CompoundStructureApproximate pKₐ of Conjugate Acid (pKₐH)
Pyrrolidine (B122466)Five-membered ring11.3
PiperidineSix-membered ring11.1
Azetidine (B1206935)Four-membered ring11.3
2-Azaspiro[3.3]heptaneSpiro[3.3] system~11.5 (Increased basicity noted) researchgate.netexlibrisgroup.com
This compound Spiro[3.4] system Estimated ~11.3-11.5

Nucleophilic Reactivity and Alkylation/Acylation

The N-5 atom is also a potent nucleophile, capable of attacking electrophilic centers to form new covalent bonds. This reactivity is fundamental to the functionalization of the this compound scaffold.

Alkylation: The nitrogen can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents via an Sₙ2 mechanism. The reaction typically requires a non-nucleophilic base to neutralize the proton generated, driving the reaction to completion.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of the corresponding N-acyl derivative (an amide). This reaction is generally rapid and high-yielding, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. The resulting amide significantly alters the electronic properties of the nitrogen, making it non-basic and non-nucleophilic due to the delocalization of the lone pair into the adjacent carbonyl group.

These reactions are crucial for incorporating the azaspirocyclic motif into more complex molecules, a common strategy in medicinal chemistry. researchgate.net

Stability and Rearrangement Pathways

The stability of this compound is largely governed by the inherent strain within its four-membered azetidine ring.

Strain Effects in the Azetidine Ring (Four-Membered Ring)

The azetidine ring, a four-membered heterocycle, possesses considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (~27.7 kcal/mol) and the relatively strain-free pyrrolidines (~5.4 kcal/mol). rsc.org This strain is a consequence of two main factors:

Angle Strain: The internal C-N-C and C-C-C bond angles in the azetidine ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglibretexts.org This deviation creates energetic instability.

Torsional Strain: The near-planar geometry of the four-membered ring forces the hydrogen atoms on adjacent carbons into eclipsing or near-eclipsing conformations, resulting in repulsive van der Waals interactions. wikipedia.org

This inherent strain is a primary driver of the reactivity of azetidines. rsc.orgresearchwithrutgers.com While the ring is stable enough for isolation and handling, it can be opened under appropriate conditions (e.g., by strong nucleophiles or under catalytic conditions), releasing the stored strain energy. This strain-release principle is a powerful tool in synthetic chemistry for constructing more complex molecular architectures. nih.govbris.ac.uk

Table 3: Approximate Ring Strain Energies of Cyclic Amines
Ring SystemRing SizeApproximate Strain Energy (kcal/mol)
Aziridine327.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine55.4 rsc.org
Piperidine6~0 (Strain-free chair conformation)

Photochemical Transformations of Spirocyclic Systems

The cyclopentene moiety within this compound introduces the potential for photochemical reactivity. The absorption of ultraviolet light can promote the alkene from its ground electronic state (S₀) to an excited state (typically the S₁ or T₁ state), unlocking unique reaction pathways not accessible under thermal conditions. columbia.edu

For cyclic and spirocyclic alkenes, several photochemical transformations are possible:

[2+2] Cycloadditions: An excited-state alkene can react with a ground-state alkene (either intermolecularly or intramolecularly) to form a cyclobutane (B1203170) ring. gcwk.ac.in The dimerization of cyclic alkenes can often be initiated with a triplet sensitizer (B1316253) like acetone. gcwk.ac.in

Electrocyclic Ring Opening/Closing: In more complex conjugated systems, photochemical electrocyclic reactions can occur, though this is less likely for the isolated double bond in this scaffold.

Rearrangements: Irradiation of spirocyclic systems can lead to complex skeletal rearrangements. For instance, photochemical opening of a spirocyclopropane ring has been shown to result in the formation of a new fused five-membered ring. researchgate.net Similar rearrangements could be envisioned for this compound, potentially involving the azetidine ring or the double bond, leading to novel polycyclic structures.

The specific outcome of irradiating this compound would depend on factors such as the wavelength of light used, the presence of a photosensitizer, and the solvent.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the initial and most fundamental data for structural assignment. For 5-azaspiro[3.4]oct-7-ene, the ¹H NMR spectrum would be expected to show distinct signals for the olefinic protons on the cyclopentene (B43876) ring, as well as signals for the methylene (B1212753) protons on both the cyclobutane (B1203170) and cyclopentene rings. The chemical shifts and coupling constants of these protons would provide critical information about their electronic environment and spatial relationships.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the saturated portions of the rings, including the spirocyclic carbon atom. The chemical shifts of these carbons are indicative of their immediate chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Olefinic CH5.5 - 6.0120 - 140
Allylic CH₂2.0 - 2.530 - 40
CH₂ adjacent to N2.5 - 3.540 - 55
Spirocyclic C-50 - 70
Other CH₂1.5 - 2.520 - 40
Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the spin systems of the cyclobutane and cyclopentene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity across quaternary centers, such as the spirocyclic carbon, and for linking the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of the spirocyclic system.

Elucidation of Conformational Preferences via NMR

The spirocyclic nature of this compound imparts a degree of rigidity to the molecule, but conformational flexibility may still exist. Advanced NMR studies, such as variable-temperature NMR, can provide insights into the conformational dynamics of the rings. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can also help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS) for Spirocyclic Systems

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The fragmentation of spirocyclic systems like this compound would be expected to follow characteristic pathways, often involving the cleavage of the bonds adjacent to the spiro center and the nitrogen atom. The resulting fragmentation pattern serves as a molecular fingerprint.

Table 2: Potential Key Fragment Ions in the EI-MS of this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
[M]+•C₇H₁₁N+• (Molecular Ion)-
[M-H]+C₇H₁₀N+Loss of a hydrogen radical
[M-C₂H₄]+•C₅H₇N+•Retro-Diels-Alder type fragmentation of the cyclopentene ring or cleavage of the cyclobutane ring
[M-C₃H₅]+C₄H₆N+Cleavage of the cyclopentene ring
Note: The specific fragmentation pattern can be complex and depends on the ionization energy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₁N), HRMS would be used to confirm its elemental composition with a high degree of accuracy.

Computational and Theoretical Investigations of 5 Azaspiro 3.4 Oct 7 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the study of reaction mechanisms. For a compound like 5-azaspiro[3.4]oct-7-ene, DFT could be employed to explore various potential reaction pathways, such as cycloadditions, ring-opening reactions, or functional group transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable mechanistic pathway.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its properties and reactivity. DFT can be used to perform a conformational analysis of this compound to identify its most stable three-dimensional arrangements (conformers). By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This "energy landscape" reveals the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the population of different conformations at a given temperature.

Electronic Structure Analysis

DFT provides a wealth of information about the electronic properties of a molecule. For this compound, this would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. Other electronic properties that can be calculated include the electron density distribution, electrostatic potential maps, and atomic charges, all of which contribute to a comprehensive understanding of the molecule's chemical behavior.

Molecular Dynamics and Molecular Modeling

Molecular dynamics simulations provide a time-resolved view of molecular motion, while molecular modeling encompasses a broader range of computational techniques to represent and manipulate molecular structures.

Conformational Flexibility and Dynamics

Molecular dynamics simulations could be used to study the dynamic behavior of this compound in various environments, such as in a solvent or at different temperatures. By solving Newton's equations of motion for the atoms in the molecule over time, an MD simulation generates a trajectory that illustrates how the molecule moves, vibrates, and changes conformation. This provides a more realistic picture of the molecule's flexibility than the static images from conformational analysis, revealing the timescales and nature of its conformational changes.

Docking Studies to Understand Molecular Interactions (without reference to biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a non-biological context, docking studies could be performed to understand how this compound might interact with other molecules or materials. For example, it could be docked to the surface of a catalyst or within the cavity of a host molecule to predict the geometry and strength of the interaction. These studies rely on scoring functions to estimate the binding affinity and identify the most stable binding modes, providing insights into the non-covalent interactions that govern molecular recognition.

Prediction and Correlation of Spectroscopic Data

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction and correlation of various spectroscopic data to elucidate molecular structures and properties. For a unique spirocyclic system like this compound, theoretical investigations are invaluable for verifying its proposed structure, determining its absolute configuration, and predicting its behavior in advanced analytical techniques. This section details the computational approaches used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Electronic Circular Dichroism (ECD) spectra, and Collision Cross Sections (CCS) for this compound.

Computed NMR Chemical Shifts for Structure Verification

The verification of a novel molecular structure heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of complex spectra can be challenging. Computational methods, particularly Density Functional Theory (DFT), have become a standard tool for the accurate prediction of NMR chemical shifts, aiding in the correct assignment of resonances and the confirmation of molecular structures.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step ensures that the calculations are performed on the most stable conformation of the molecule.

NMR Calculation: Following optimization, the NMR shielding tensors are calculated using a reliable method like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

A strong correlation between the experimentally measured NMR chemical shifts and the computationally predicted values provides high confidence in the proposed structure of this compound. Discrepancies can indicate an incorrect structural assignment or the presence of conformational dynamics. Several studies have demonstrated that a good linear correlation between experimental and calculated shifts is a strong indicator of a correct assignment.

Table 1: Hypothetical Computed vs. Experimental NMR Chemical Shifts for this compound

AtomComputed ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Computed ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C145.244.82.152.12
C230.129.71.881.85
C345.244.82.152.12
C465.765.1--
C655.454.93.513.48
C7130.5129.95.925.88
C8130.5129.95.925.88
N5--1.50 (NH)1.47 (NH)

Calculated Electronic Circular Dichroism (ECD) Spectra for Absolute Configuration Determination

For chiral molecules like this compound, which contains a stereogenic spirocenter, determining the absolute configuration is a critical aspect of its structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for this purpose. When experimental determination is challenging, theoretical calculations of ECD spectra using Time-Dependent Density Functional Theory (TDDFT) have become a reliable alternative.

The computational workflow involves:

Conformational Search: A thorough conformational analysis is performed for both enantiomers (e.g., (R)- and (S)-5-azaspiro[3.4]oct-7-ene) to identify all low-energy conformers.

Excitation Energy Calculation: For each stable conformer, the vertical excitation energies and corresponding rotatory strengths are calculated using TDDFT, often with functionals like B3LYP or CAM-B3LYP.

Spectrum Generation: The individual transitions are convoluted with a Gaussian or Lorentzian function, and the resulting spectra for all conformers are Boltzmann-averaged based on their relative energies to generate the final predicted ECD spectrum for each enantiomer.

The calculated ECD spectrum of one enantiomer will be a mirror image of the other. By comparing the theoretically predicted spectrum with the experimentally measured one, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. The choice of functional and basis set can influence the accuracy of the prediction, with long-range corrected functionals sometimes providing better agreement with experimental data for certain types of molecules.

Table 2: Hypothetical Calculated ECD Data for (R)-5-azaspiro[3.4]oct-7-ene

ExcitationWavelength (nm)Rotatory Strength (R)
1245+15.8
2220-25.2
3205+8.1

Predicted Collision Cross Sections (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an emerging analytical technique that separates ions based on their size, shape, and charge in the gas phase. The key parameter obtained from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. Predicting CCS values computationally can aid in the identification of unknown compounds by providing an additional, orthogonal data point to mass-to-charge ratio and retention time.

For this compound, theoretical CCS values can be predicted using several methods:

Trajectory Methods (TM): These are highly accurate but computationally intensive methods that simulate the ion's trajectory through a buffer gas (e.g., helium or nitrogen).

Projection Approximation (PA): A faster method that calculates the average projected surface area of the molecule from multiple angles.

Machine Learning Models: More recently, deep learning algorithms have been developed that can rapidly and accurately predict CCS values based solely on the molecular structure (e.g., from a SMILES notation), having been trained on large datasets of experimentally measured CCS values.

The predicted CCS value for the protonated ion of this compound, [M+H]⁺, can be stored in a database. When an unknown compound is analyzed by LC-IM-MS, its experimental CCS value can be compared against the predicted value, significantly increasing the confidence in its identification. This is particularly valuable in complex mixture analysis, such as in metabolomics or natural product discovery.

Table 3: Hypothetical Predicted Collision Cross Section (CCS) for this compound

Ion SpeciesAdductBuffer GasPredicted CCS (Ų)
[M+H]⁺ProtonN₂125.4
[M+H]⁺ProtonHe98.7
[M+Na]⁺SodiumN₂130.1

Conclusion and Future Research Directions

Summary of Current Understanding and Advances

The current body of scientific literature specifically detailing the synthesis and reactivity of 5-azaspiro[3.4]oct-7-ene is notably sparse. The majority of research has concentrated on the corresponding saturated azaspiro[3.4]octane core and its various isomers and derivatives, such as 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane. These related compounds have been highlighted for their potential as bioisosteres for common motifs like piperazine (B1678402), offering improved physicochemical properties such as solubility and metabolic stability. tandfonline.com Synthetic strategies towards the saturated core often involve multi-step sequences, including annulation and cycloaddition reactions. rsc.orgresearchgate.net

The primary advance in the broader field of azaspirocycles lies in the recognition of their value in "escaping flatland" chemistry, providing a pathway to novel chemical space with enhanced three-dimensionality. researchgate.net However, the specific "-7-ene" variant remains a largely uncharted territory, representing a significant knowledge gap.

Unexplored Synthetic Avenues for this compound

The lack of established synthetic routes to this compound invites the exploration of novel and efficient methodologies. Several potential avenues warrant investigation:

Ring-Closing Metathesis (RCM): A plausible strategy could involve the synthesis of a diene precursor containing a nitrogen atom at the appropriate position, followed by RCM to construct the five-membered unsaturated ring.

Intramolecular Cyclization: The development of precursors amenable to intramolecular cyclization, potentially through transition-metal catalysis, could provide a direct route to the spirocyclic core.

Modification of Saturated Analogues: The selective introduction of a double bond into the pre-formed 5-azaspiro[3.4]octane skeleton through modern dehydrogenation techniques could be a viable, albeit challenging, approach.

[3+2] Cycloaddition Reactions: While used for related systems, bespoke [3+2] cycloaddition strategies tailored to generate the specific unsaturation of this compound could be a fruitful area of research. researchgate.net

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Ring-Closing MetathesisHigh functional group tolerance, well-established methodology.Synthesis of the diene precursor may be complex.
Intramolecular CyclizationPotentially high atom economy and stereocontrol.Identification of suitable catalysts and reaction conditions.
DehydrogenationUtilizes readily available saturated precursors.Regioselectivity and potential for over-oxidation.
[3+2] CycloadditionConvergent approach, potential for diversity.Design and synthesis of specific dipolarophiles and dipoles.

Potential for Novel Transformations and Reactivity

The presence of the double bond in the five-membered ring of this compound is expected to impart unique reactivity compared to its saturated counterpart. This opens the door to a variety of chemical transformations that could be exploited for the synthesis of novel derivatives:

Electrophilic Addition Reactions: The alkene moiety can readily undergo reactions such as hydrogenation, halogenation, and hydroboration-oxidation, providing access to a range of functionalized 5-azaspiro[3.4]octanes.

Cycloaddition Reactions: The double bond could participate in Diels-Alder or [2+2] cycloadditions, leading to the construction of more complex polycyclic systems.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods could be employed to open the five-membered ring, yielding functionalized azetidine (B1206935) derivatives.

Transition-Metal Catalyzed Cross-Coupling: Conversion of the alkene to a vinyl halide or triflate would enable participation in various cross-coupling reactions, allowing for the introduction of diverse substituents.

Computational Chemistry as a Predictive Tool for Future Discoveries

Given the limited experimental data, computational chemistry stands as a powerful tool to guide future research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Predict Thermodynamic Stability: Assess the relative stability of this compound compared to its isomers, providing insights into the feasibility of its synthesis.

Model Reaction Pathways: Investigate the energetics of potential synthetic routes and chemical transformations, helping to identify the most promising experimental conditions.

Elucidate Electronic Properties: Analyze the frontier molecular orbitals to predict the reactivity of the molecule and its susceptibility to various reagents.

Simulate Spectroscopic Properties: Predict NMR and IR spectra to aid in the characterization of the compound once it is synthesized.

Outlook for Integration into Advanced Synthetic Strategies

The successful development of robust synthetic routes to this compound would position it as a valuable building block in diversity-oriented synthesis and medicinal chemistry programs. nih.gov Its unique conformational constraints and the potential for derivatization make it an attractive scaffold for the construction of compound libraries for high-throughput screening. The ability to functionalize the molecule at multiple positions—the nitrogen atom, the double bond, and potentially the azetidine ring—offers a high degree of synthetic versatility.

Q & A

Q. What are the key considerations for synthesizing 5-azaspiro[3.4]oct-7-ene in a laboratory setting?

  • Methodological Answer : Synthesis should begin with a literature review to identify established protocols for similar spiro compounds. Focus on cyclization reactions, such as intramolecular Heck or ring-closing metathesis, to form the spirocyclic core. Use spectroscopic techniques (e.g., NMR, IR) for structural validation. Ensure reaction conditions (temperature, catalysts, solvents) are optimized for yield and purity. For reproducibility, document all parameters, including stoichiometry and purification steps (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm spirocyclic connectivity and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • Chromatography : HPLC or GC-MS for purity assessment, especially if the compound is prone to tautomerism or degradation.
    Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational tools be leveraged to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model transition states for ring-opening or functionalization reactions.
  • Density Functional Theory (DFT) : Calculate thermodynamic and kinetic parameters (e.g., activation energies) for proposed mechanisms.
  • Software Integration : Use platforms like COMSOL Multiphysics or Gaussian to simulate reaction pathways and optimize conditions virtually before lab experimentation .

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound derivatives?

  • Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
FactorLow LevelHigh Level
Temperature (°C)2580
Catalyst (mol%)15
SolventDCMTHF

Analyze results using ANOVA to identify statistically significant factors. Combine with response surface methodology (RSM) for multi-objective optimization (e.g., maximizing yield while minimizing byproducts) .

Q. How should researchers address contradictory data in studies involving this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under identical conditions and compare results across independent labs.
  • Advanced Analytics : Apply multivariate statistical analysis (e.g., PCA) to distinguish systematic errors from random noise.
  • Mechanistic Reassessment : Re-examine reaction pathways using kinetic isotope effects (KIE) or isotopic labeling to validate hypotheses. Document discrepancies transparently in publications to guide future studies .

Q. What role do theoretical frameworks play in formulating research hypotheses for spirocyclic compounds like this compound?

  • Methodological Answer : Theoretical approaches (e.g., frontier molecular orbital theory, QSAR models) help predict reactivity, solubility, or biological activity. For example:
  • Use HOMO-LUMO gap calculations to anticipate electrophilic/nucleophilic sites.
  • Develop QSAR models to correlate structural features of spiro derivatives with observed bioactivity.
    Align experimental objectives with theoretical predictions to refine hypotheses and reduce trial-and-error experimentation .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :
  • Standardized Protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage.
  • Version Control : Use tools like GitLab or electronic lab notebooks (ELNs) to track changes in experimental parameters.
  • Metadata Annotation : Include raw data (e.g., NMR FID files, chromatograms) in supplementary materials with detailed descriptors (e.g., solvent peaks, integration thresholds) .

Tables for Key Methodological Comparisons

Table 1 : Comparison of Computational Tools for Reaction Prediction

ToolApplicationStrengthsLimitations
COMSOL MultiphysicsMulti-physics simulationsHandles complex boundary conditionsHigh computational cost
Gaussian (DFT)Thermodynamic/kinetic calculationsHigh accuracy for small moleculesLimited scalability
AutoDockMolecular docking (bioactivity)Fast screening of ligand-receptorLimited to predefined libraries

Table 2 : Common Pitfalls in Spirocyclic Compound Synthesis

PitfallSolutionReference
Low regioselectivityUse directing groups (e.g., boronate)
Ring-opening side reactionsOptimize pH and temperature

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.